molecular formula C4H10ClNO2S B1267942 n-(3-Chloropropyl)methanesulfonamide CAS No. 57590-72-4

n-(3-Chloropropyl)methanesulfonamide

Cat. No.: B1267942
CAS No.: 57590-72-4
M. Wt: 171.65 g/mol
InChI Key: VGVVSDAEOBPQQA-UHFFFAOYSA-N
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Description

N-(3-Chloropropyl)methanesulfonamide: is an organic compound with the molecular formula C₄H₁₀ClNO₂S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 3-chloropropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloropropyl)methanesulfonamide typically involves the reaction of methanesulfonamide with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Methanesulfonamide+3-ChloropropylamineThis compound\text{Methanesulfonamide} + \text{3-Chloropropylamine} \rightarrow \text{this compound} Methanesulfonamide+3-Chloropropylamine→this compound

The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloropropyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water, and may require the use of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used. The reactions are usually conducted in acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Scientific Research Applications

N-(3-Chloropropyl)methanesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-(3-Chloropropyl)methanesulfonamide is unique due to its specific combination of a 3-chloropropyl group and a methanesulfonamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-(3-chloropropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-9(7,8)6-4-2-3-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVVSDAEOBPQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282524
Record name n-(3-chloropropyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57590-72-4
Record name NSC26357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-chloropropyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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